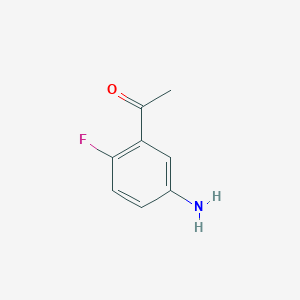

1-(5-Amino-2-fluorophenyl)ethanone

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(5-amino-2-fluorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO/c1-5(11)7-4-6(10)2-3-8(7)9/h2-4H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYTBQTMYNBKLHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CC(=C1)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67500-19-0 | |

| Record name | 1-(5-Amino-2-fluorophenyl)ethanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Chemical Properties and Applications of 1-(5-Amino-2-fluorophenyl)ethanone

Abstract: This technical guide provides a comprehensive analysis of 1-(5-Amino-2-fluorophenyl)ethanone (CAS No. 67500-19-0), a pivotal intermediate in modern organic synthesis and medicinal chemistry. The document delineates its core physicochemical properties, provides an interpretive analysis of its spectroscopic profile, and details a validated synthetic protocol. Furthermore, it explores the compound's chemical reactivity and highlights its strategic importance as a building block in the development of complex pharmaceutical agents. This guide is intended for researchers, chemists, and professionals in drug development who require a deep technical understanding of this versatile chemical entity.

Introduction and Strategic Importance

This compound is an aromatic ketone featuring a trifunctionalized benzene ring. Its structure, which combines an acetyl group, a primary amine, and a fluorine atom, makes it a highly valuable and reactive intermediate. The specific ortho-fluoro, meta-acetyl, and para-amino substitution pattern provides a unique electronic and steric environment, influencing its reactivity and the properties of its derivatives.

In the field of drug discovery, this molecule serves as a critical starting material. The amino group offers a convenient handle for a wide array of chemical modifications, enabling the construction of diverse molecular libraries. Concurrently, the strategic incorporation of a fluorine atom is a well-established strategy in medicinal chemistry to enhance a drug candidate's metabolic stability, membrane permeability, and binding affinity.[1][2][3] Consequently, this compound is not merely an intermediate but a strategic scaffold for designing next-generation therapeutics.

Physicochemical and Spectroscopic Properties

The fundamental properties of a chemical compound dictate its handling, reactivity, and analytical characterization.

Table 1: Core Chemical Identifiers and Properties

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 67500-19-0 | [4] |

| Molecular Formula | C₈H₈FNO | [4][5] |

| Molecular Weight | 153.16 g/mol | [4][6] |

| IUPAC Name | This compound | [5] |

| Synonyms | 2-Fluoro-5-aminoacetophenone | [4] |

| InChI Key | WYTBQTMYNBKLHE-UHFFFAOYSA-N | [5] |

| Canonical SMILES | CC(=O)C1=C(C=CC(=C1)N)F |[5] |

Table 2: Physical Properties

| Property | Value | Notes |

|---|---|---|

| Physical State | Yellow oily crude product; may solidify upon purification | [4] |

| Boiling Point | Data not available; predicted to be high due to polarity and H-bonding | |

| Melting Point | Data not available |

| Solubility | Expected to be soluble in common organic solvents (DCM, Ethyl Acetate, Alcohols) and sparingly soluble in water. | Inferred from structure |

Interpretive Spectroscopic Profile

While specific experimental spectra are not widely published, an expert interpretation based on the structure and data from analogous compounds allows for a reliable prediction of its spectroscopic features.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be highly informative.

-

Aromatic Region (δ 6.5-7.5 ppm): Three protons on the aromatic ring will exhibit complex splitting patterns due to both proton-proton (³J_HH) and proton-fluorine (³J_HF, ⁴J_HF) couplings. The proton ortho to the fluorine (at C3) will likely appear as a triplet of doublets. The proton ortho to the amino group (at C6) will be a doublet of doublets, and the proton meta to the fluorine (at C4) will also be a complex multiplet.

-

Amino Group (-NH₂): A broad singlet is expected around δ 3.5-4.5 ppm, the chemical shift of which is dependent on solvent and concentration.

-

Methyl Group (-CH₃): A sharp singlet corresponding to the three acetyl protons will appear in the upfield region, typically around δ 2.5 ppm.

-

-

¹³C NMR Spectroscopy:

-

Carbonyl Carbon (C=O): The ketone carbonyl carbon is expected to resonate significantly downfield, likely >195 ppm.

-

Aromatic Carbons: Six distinct signals are expected. The carbon attached to the fluorine (C2) will show a large one-bond C-F coupling constant (¹J_CF ≈ 240-250 Hz) and appear around δ 155-160 ppm. The carbon bearing the amino group (C5) will be shielded and appear around δ 145-150 ppm. Other aromatic carbons will resonate in the typical δ 110-130 ppm range, with their chemical shifts and C-F coupling constants providing definitive structural information.

-

Methyl Carbon (-CH₃): The acetyl methyl carbon will appear upfield, around δ 25-30 ppm.

-

-

Infrared (IR) Spectroscopy:

-

N-H Stretching: A pair of medium-intensity peaks between 3300-3500 cm⁻¹ is characteristic of the primary amine symmetric and asymmetric stretches.

-

C=O Stretching: A strong, sharp absorption band around 1660-1680 cm⁻¹ is indicative of the aryl ketone carbonyl group.

-

C-F Stretching: A strong band in the fingerprint region, typically between 1200-1250 cm⁻¹, corresponds to the C-F bond stretch.

-

Aromatic C=C Stretching: Multiple peaks of variable intensity will be present in the 1450-1600 cm⁻¹ region.

-

-

Mass Spectrometry (MS):

-

In an electron ionization (EI) experiment, the molecular ion peak (M⁺) is expected at m/z = 153.[5]

-

A prominent fragment will be the acylium ion [M-CH₃]⁺ at m/z = 138, formed by the loss of the methyl radical, which is a characteristic fragmentation pattern for methyl ketones.

-

Synthesis and Manufacturing

The most common and efficient laboratory-scale synthesis of this compound involves the chemical reduction of its corresponding nitro precursor, 1-(2-fluoro-5-nitrophenyl)ethanone.

Diagram 1: Synthesis of this compound

Caption: Synthetic pathway via reduction of the nitro precursor.

Protocol 1: Laboratory-Scale Synthesis via Nitro-Group Reduction

This protocol is adapted from established procedures and provides a reliable method for synthesis.[4]

Causality Behind Experimental Choices:

-

Reagent System: Iron powder in the presence of an acidic salt like ammonium chloride is a classic, cost-effective, and highly effective method for reducing aromatic nitro groups (Béchamp reduction). The iron acts as the electron donor, while NH₄Cl maintains a slightly acidic pH and prevents the formation of passivating iron oxide layers.

-

Solvent System: The isopropanol/water mixture provides a medium that solubilizes the organic starting material while also being compatible with the inorganic reagents.

-

Workup: Extraction with dichloromethane is used to separate the organic product from the aqueous phase and insoluble iron salts. Anhydrous magnesium sulfate is a standard drying agent to remove residual water before solvent evaporation.

-

Purification: Silica gel column chromatography is the standard method for purifying organic compounds of moderate polarity, effectively separating the desired product from unreacted starting material and byproducts.

Step-by-Step Methodology:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 1-(2-fluoro-5-nitrophenyl)ethanone (1.0 eq), iron powder (3.0 eq), and ammonium chloride (2.0 eq).

-

Solvent Addition: Add a 4:1 mixture of isopropanol and water to the flask.

-

Reaction: Heat the mixture to reflux and maintain for 3-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Workup - Filtration: After the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite to remove the insoluble iron powder and iron salts. Rinse the filter cake with dichloromethane.

-

Workup - Extraction: Transfer the filtrate to a separatory funnel. Extract the aqueous layer three times with dichloromethane.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. This yields the crude product, often as a yellow oil.[4]

-

Purification: Purify the crude product by silica gel column chromatography, typically using an eluent system such as a 1:2 mixture of ethyl acetate and hexane, to afford the pure this compound.[4]

Chemical Reactivity and Derivatization Potential

The molecule's three functional groups provide distinct sites for chemical modification, making it a versatile synthetic platform.

Diagram 2: Reactivity Map of this compound

Caption: Key reaction pathways for chemical derivatization.

-

Reactions at the Amino Group: The primary amine is a potent nucleophile and a directing group for electrophilic substitution.

-

Acylation/Sulfonylation: It readily reacts with acyl chlorides, anhydrides, or sulfonyl chlorides in the presence of a base to form stable amides and sulfonamides, respectively. This is a common first step in building more complex molecular architectures.

-

Diazotization: Treatment with nitrous acid (generated from NaNO₂ and HCl) at low temperatures converts the amine to a diazonium salt. This intermediate is highly versatile and can be substituted with a wide range of nucleophiles (e.g., -OH, -CN, -halogens) via Sandmeyer or related reactions.

-

-

Reactions at the Ketone Group: The acetyl group is electrophilic and has acidic α-protons.

-

Reduction: The ketone can be selectively reduced to a secondary alcohol using mild reducing agents like sodium borohydride (NaBH₄).[1] This introduces a new chiral center and hydrogen-bond-donating capabilities.

-

Condensation: It can undergo condensation reactions with amines or hydrazines to form imines, enamines, or heterocyclic structures like pyrazoles, which are prevalent in kinase inhibitor drugs.[7]

-

Applications in Research and Drug Development

The primary application of this compound is as a high-value intermediate in the synthesis of pharmaceuticals and other fine chemicals.[8]

-

Scaffold for Bioactive Molecules: Its structure serves as a template for synthesizing compounds targeting a range of biological pathways. The aminophenyl ketone core is found in numerous classes of biologically active molecules.

-

Leveraging Fluorine Chemistry: The fluorine atom is critical for modern drug design. Its inclusion can block sites of metabolism, increasing the drug's half-life.[1] Its high electronegativity can also modulate the pKa of nearby functional groups and lead to stronger, more specific interactions with protein targets.[2]

-

Synthesis of Heterocyclic Systems: It is an ideal precursor for constructing fused and non-fused heterocyclic rings. For instance, condensation reactions followed by cyclization can lead to the formation of quinolines, benzodiazepines, or pyrazoles, which are privileged scaffolds in medicinal chemistry. The discovery of pyrazole-based inhibitors of p38 MAP kinase highlights the utility of amino-substituted aryl scaffolds in generating potent and selective therapeutic agents.[7]

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this exact compound is not universally available, data from closely related aminophenones and fluorinated aromatics can be used to establish a reliable safety profile.[9][10]

Table 3: Hazard Identification and Precautionary Measures

| Category | Information | Source(s) |

|---|---|---|

| GHS Pictograms | GHS07 (Exclamation Mark) is likely applicable. | |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.May be harmful if swallowed. | [10] |

| Precautionary Statements | P264: Wash hands thoroughly after handling.P280: Wear protective gloves/protective clothing/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood.[11][12] Avoid contact with skin, eyes, and clothing. Take measures to prevent the buildup of electrostatic charge.[11]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[9][11] Store locked up.[11]

-

First Aid:

-

Eyes: Immediately flush with copious amounts of water for at least 15 minutes. Seek medical attention.[10]

-

Skin: Wash off immediately with soap and plenty of water while removing contaminated clothing.[10]

-

Ingestion: Do NOT induce vomiting. Clean mouth with water and seek immediate medical attention.[10][11]

-

Inhalation: Remove to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[11]

-

Conclusion

This compound is a strategically important chemical intermediate whose value is derived from its unique combination of reactive functional groups. Its utility in providing access to complex, fluorinated molecules makes it an indispensable tool for researchers and scientists, particularly in the pharmaceutical industry. A thorough understanding of its synthesis, reactivity, and handling is essential for leveraging its full potential in the creation of novel chemical entities.

References

-

PubChem. 1-(2-Amino-5-ethyl-3-fluorophenyl)ethan-1-one. [Link]

-

PubChem. 1-(2-Amino-4-chloro-5-fluorophenyl)ethanone. [Link]

-

Autechaux, S. Buy 1-(2-Amino-4-fluorophenyl)ethanone | 159305-15-4. [Link]

-

PubChemLite. This compound (C8H8FNO). [Link]

-

NIST. Ethanone, 1-(2-aminophenyl)- Mass spectrum. [Link]

-

PubMed. Applications of fluorine-containing amino acids for drug design. [Link]

-

MDPI. New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. [Link]

-

TSI Journals. Studies on enaminones. [Link]

-

University of Wisconsin. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

-

Cheméo. Chemical Properties of Ethanone, 1-(2-aminophenyl)-. [Link]

-

NIST. Ethanone, 1-(2-aminophenyl)- IR Spectrum. [Link]

-

PubChem. p-Aminoacetophenone. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of 1-(5-Bromo-2-fluorophenyl)ethanone in Modern Chemical Synthesis. [Link]

- Google Patents. Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone.

-

SciHorizon. Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation. [Link]

-

PubMed. Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an Orally Bioavailable and Highly Selective Inhibitor of p38 MAP Kinase. [Link]

-

Oakwood Chemical. 1-(2-Amino-5-fluorophenyl)ethanone. [Link]

Sources

- 1. Buy 1-(2-Amino-4-fluorophenyl)ethanone | 159305-15-4 [smolecule.com]

- 2. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. PubChemLite - this compound (C8H8FNO) [pubchemlite.lcsb.uni.lu]

- 6. 1-(2-Amino-5-fluorophenyl)ethanone [oakwoodchemical.com]

- 7. Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 12. echemi.com [echemi.com]

A Comprehensive Technical Guide to 1-(5-Amino-2-fluorophenyl)ethanone (CAS: 67500-19-0) for Advanced Research Applications

Introduction

1-(5-Amino-2-fluorophenyl)ethanone, registered under CAS number 67500-19-0, is a highly functionalized aromatic ketone that has garnered significant attention in the fields of medicinal chemistry and materials science. Its structure, featuring a fluorinated phenyl ring with both an amino and an acetyl group, makes it a versatile precursor for the synthesis of a wide array of complex molecules and novel chemical entities. The strategic placement of the fluorine atom and the reactive amino group provides a unique combination of properties that are highly desirable in drug design, including enhanced metabolic stability and modified binding interactions. This guide offers an in-depth exploration of its synthesis, properties, applications, and handling protocols, tailored for researchers and professionals in drug development.

Physicochemical Properties

The fundamental properties of this compound are critical for its application in synthetic chemistry. These characteristics influence its reactivity, solubility, and compatibility with various reaction conditions.

| Property | Value | Source |

| CAS Number | 67500-19-0 | |

| Molecular Formula | C₈H₈FNO | |

| Molecular Weight | 153.15 g/mol | [1] |

| IUPAC Name | This compound | |

| Appearance | Solid | |

| Boiling Point | 269.2 ± 20.0 °C at 760 mmHg | |

| Storage Temperature | 4°C, protect from light |

Synthesis and Mechanistic Insights

The most common and efficient synthesis of this compound involves the selective reduction of its nitro precursor, 1-(2-fluoro-5-nitrophenyl)ethanone. This transformation is a cornerstone reaction, providing high yields of the desired amine.

Causality in Experimental Design

The chosen protocol employs iron powder in the presence of ammonium chloride. This system is favored over other reduction methods, such as catalytic hydrogenation, for several reasons:

-

Selectivity: It selectively reduces the nitro group without affecting the ketone functionality or the carbon-fluorine bond.

-

Cost-Effectiveness and Safety: Iron is an inexpensive and readily available metal, and the reaction does not require high-pressure hydrogenation equipment, making it safer and more accessible for standard laboratory settings.

-

Reaction Medium: The use of an isopropanol/water mixture provides a suitable solvent system that facilitates the reaction between the organic substrate and the aqueous ammonium chloride solution.

Detailed Experimental Protocol: Reduction of 1-(2-fluoro-5-nitrophenyl)ethanone[4]

-

Reaction Setup: In a round-bottom flask, combine 1-(2-fluoro-5-nitrophenyl)ethanone (1.64 mmol), iron powder (4.92 mmol), and ammonium chloride (3.28 mmol).

-

Solvent Addition: Add isopropanol (12.8 mL) and water (3.2 mL) to the flask.

-

Reaction Execution: Stir the mixture vigorously at room temperature for 3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, filter the reaction mixture to remove the insoluble iron salts.

-

Extraction: Extract the filtrate with dichloromethane.

-

Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product as a yellow oil.

-

Purification: Purify the crude product by silica gel column chromatography using an eluent of ethyl acetate/hexane (1:2) to yield pure this compound.

Synthesis Workflow Diagram

Caption: Synthetic route to this compound.

Applications in Drug Discovery and Materials Science

The bifunctional nature of this compound makes it a valuable building block for constructing diverse molecular architectures.

Role as a Pharmaceutical Intermediate

The presence of both an amino group and a ketone provides two reactive sites for further chemical modification. This allows for the synthesis of complex heterocyclic systems that form the core of many pharmaceutical agents.[1] The fluorine atom is a key feature, as its incorporation into drug candidates can significantly enhance their metabolic stability, binding affinity, and membrane permeability.[1][2][3]

For instance, aminophenyl ethanone derivatives are precursors to:

-

Quinoline Derivatives: These are synthesized via reactions like the Friedländer annulation and are known for their broad range of biological activities.[4]

-

Pyrazole Derivatives: These compounds are crucial in the development of kinase inhibitors, such as p38 MAP kinase inhibitors, which are targets for treating inflammatory diseases.[5]

Logical Flow from Precursor to Functional Molecules

Caption: Applications of this compound as a precursor.

Safety and Handling

Proper handling of this compound is essential to ensure laboratory safety. Based on available safety data sheets, the compound presents several health hazards.

Hazard Identification[9][10]

-

Acute Toxicity: Harmful if swallowed.

-

Skin Contact: Causes skin irritation.

-

Eye Contact: Causes serious eye irritation/damage.

-

Inhalation: May cause respiratory irritation.

Precautionary Measures and Protocols[11][12]

-

Personal Protective Equipment (PPE): Always wear protective gloves, chemical safety goggles, and a lab coat.[6] Work should be conducted in a well-ventilated area or under a chemical fume hood.

-

Handling: Avoid breathing dust, fumes, or vapors.[7] Prevent contact with skin and eyes. Wash hands thoroughly after handling.[7] Do not eat, drink, or smoke in the work area.[8]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[7][6] Keep refrigerated for long-term stability.

-

First Aid:

-

Eyes: Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention.[7]

-

Skin: Wash off immediately with soap and plenty of water. Remove contaminated clothing.[7]

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[7]

-

Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.

-

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[7]

Conclusion

This compound is a strategically important chemical intermediate whose value is rooted in its unique structural features. The presence of a fluorine atom, a primary amine, and a ketone moiety on a single aromatic ring provides a powerful platform for the synthesis of diverse, high-value molecules. Its application in the development of novel pharmaceuticals and advanced materials underscores its significance in modern chemical research. A thorough understanding of its synthesis, properties, and safe handling procedures is paramount for any researcher intending to utilize this versatile compound to its full potential.

References

-

Aaron Chemicals. Safety Data Sheet. [Link]

-

PubChem. 1-(2-Amino-4-chloro-5-fluorophenyl)ethanone. [Link]

-

AbacipharmTech. 1-(2-Amino-5-fluorophenyl)ethanone. [Link]

-

PubMed. Applications of fluorine-containing amino acids for drug design. [Link]

-

PubMed. Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an Orally Bioavailable and Highly Selective Inhibitor of p38 MAP Kinase. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of Fluorinated Amino Acids in Modern Drug Discovery. [Link]

Sources

- 1. Buy 1-(2-Amino-4-fluorophenyl)ethanone | 159305-15-4 [smolecule.com]

- 2. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. aaronchem.com [aaronchem.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

synthesis of 1-(5-Amino-2-fluorophenyl)ethanone from 1-(2-fluoro-5-nitrophenyl)ethanone

An In-depth Technical Guide to the Synthesis of 1-(5-Amino-2-fluorophenyl)ethanone

Introduction: The Strategic Importance of a Fluorinated Aniline Building Block

In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to enhance pharmacological properties. The presence of fluorine can profoundly influence a molecule's metabolic stability, binding affinity, and membrane permeability.[1][2] this compound is a highly valuable bifunctional building block, featuring a nucleophilic aniline and a versatile ketone moiety. This unique combination makes it a critical starting material for the synthesis of a diverse range of heterocyclic compounds, including kinase inhibitors and other targeted therapeutics.[3]

This guide provides a comprehensive overview of the core transformation required to produce this key intermediate: the chemical reduction of its nitro precursor, 1-(2-fluoro-5-nitrophenyl)ethanone. We will delve into the mechanistic underpinnings of this reaction, conduct a comparative analysis of prevalent synthetic methodologies, and provide a detailed, field-proven experimental protocol. The focus is on ensuring scientific integrity, operational safety, and high-fidelity outcomes for researchers in pharmaceutical and process chemistry.

Part 1: The Mechanistic & Strategic Foundation of Nitroarene Reduction

The conversion of an aromatic nitro group to a primary amine is one of the most fundamental and reliable transformations in organic synthesis.[4][5] The reaction is not a single-step conversion but proceeds through a sequence of reduction steps, typically involving nitroso and hydroxylamine intermediates.[4][6][7]

Ar-NO₂ → Ar-NO → Ar-NHOH → Ar-NH₂ (Nitro) → (Nitroso) → (Hydroxylamine) → (Aniline)

The choice of methodology to effect this transformation is governed by several critical factors:

-

Chemoselectivity: The primary challenge is to reduce the nitro group while preserving other sensitive functionalities. In our target molecule, the ketone group and, crucially, the carbon-fluorine bond must remain intact. Certain powerful reducing agents or harsh catalytic hydrogenation conditions can lead to unwanted side reactions, such as reduction of the ketone or hydrodehalogenation (loss of fluorine).[8][9]

-

Operational Safety: Different methods carry distinct safety profiles. Catalytic hydrogenation involves flammable hydrogen gas and potentially pyrophoric catalysts,[10][11][12] while metal/acid reductions can be highly exothermic.

-

Scalability & Economics: For industrial applications, the cost of reagents and the complexity of the procedure are paramount. Reagents like iron powder are significantly more economical than precious metal catalysts such as palladium or platinum.[13]

-

Workup & Environmental Impact: The ease of product isolation and the nature of the waste generated are key considerations. Metal-based reductions often produce metallic salt byproducts that require appropriate disposal, making the workup more cumbersome than a simple filtration of a heterogeneous catalyst.[14][15]

Part 2: A Comparative Analysis of Reduction Methodologies

A variety of methods can be employed for the reduction of 1-(2-fluoro-5-nitrophenyl)ethanone. The following table provides a comparative analysis of the most common and effective approaches.[4][16]

| Method/Reagents | Typical Conditions | Advantages | Disadvantages |

| Catalytic Hydrogenation (H₂/Pd/C or Pt(S)/C) | H₂ (1-50 atm), Ethanol or Ethyl Acetate, Room Temp to 80°C | High yield, clean reaction, simple catalyst filtration workup.[8][9] | Risk of hydrodehalogenation (C-F bond cleavage).[9] Requires specialized pressure equipment.[10] Catalyst can be pyrophoric.[11][12] |

| Iron in Acidic Medium (Fe/NH₄Cl or Fe/AcOH) | Fe powder, NH₄Cl or AcOH, Ethanol/Water or IPA/Water, Reflux | Excellent chemoselectivity, low cost, readily available reagents, robust and scalable.[8][17][18] | Generates iron oxide/hydroxide sludge, requiring filtration.[17] Reaction can be exothermic. |

| Tin(II) Chloride (SnCl₂·2H₂O) | SnCl₂·2H₂O, HCl, Ethanol, Reflux | Good functional group tolerance, effective and reliable method.[7][8][14] | Stoichiometric amounts of tin are required, leading to significant metallic waste.[15] Workup can be complicated by the formation of tin salts.[14][15] |

| Sodium Borohydride (NaBH₄/Catalyst) | NaBH₄, NiCl₂·6H₂O or FeCl₂, THF or CH₃CN/Water, Room Temp | Mild reaction conditions.[19][20] Avoids high-pressure hydrogenation. | Solely using NaBH₄ is ineffective for nitroarenes.[19][21] Requires a transition metal co-catalyst; can have variable efficacy depending on substrate.[20] |

Part 3: Validated Experimental Protocol: Iron-Mediated Reduction

This protocol details a reliable and scalable procedure for the synthesis of this compound using the iron/ammonium chloride method.

Materials & Reagents

| Reagent | M.W. | Amount | Moles | Equiv. |

| 1-(2-fluoro-5-nitrophenyl)ethanone | 183.14 | 5.00 g | 27.3 mmol | 1.0 |

| Iron Powder (<325 mesh) | 55.85 | 7.62 g | 136.5 mmol | 5.0 |

| Ammonium Chloride (NH₄Cl) | 53.49 | 7.30 g | 136.5 mmol | 5.0 |

| Isopropanol (IPA) | - | 100 mL | - | - |

| Water | - | 25 mL | - | - |

| Dichloromethane (DCM) | - | ~200 mL | - | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | - | ~10 g | - | - |

| Celite® / Diatomaceous Earth | - | ~20 g | - | - |

Step-by-Step Procedure

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 1-(2-fluoro-5-nitrophenyl)ethanone (5.00 g, 27.3 mmol), iron powder (7.62 g, 136.5 mmol), and ammonium chloride (7.30 g, 136.5 mmol).

-

Solvent Addition: Add isopropanol (100 mL) and water (25 mL) to the flask.

-

Reaction Execution: Heat the stirred suspension to reflux (approximately 85-90 °C) using a heating mantle. The reaction is typically complete within 2-4 hours.

-

Monitoring Progress: Monitor the reaction by Thin-Layer Chromatography (TLC) using a 1:2 mixture of ethyl acetate/hexane as the eluent. The starting material has a higher Rf value than the more polar amine product.

-

Workup - Catalyst Removal: Once the reaction is complete, allow the mixture to cool to room temperature. Set up a Büchner funnel with a pad of Celite® (approx. 1-2 cm thick) over a filter paper. Wet the Celite® pad with isopropanol.

-

Filtration: Filter the reaction mixture through the Celite® pad to remove the iron powder and iron salts. Wash the flask and the filter cake thoroughly with additional isopropanol (2 x 25 mL) to ensure all product is collected.

-

Solvent Removal: Transfer the filtrate to a round-bottom flask and concentrate the solution under reduced pressure using a rotary evaporator to remove the bulk of the isopropanol.

-

Liquid-Liquid Extraction: To the remaining aqueous residue, add dichloromethane (100 mL) and deionized water (50 mL). Transfer the mixture to a separatory funnel. Shake vigorously and allow the layers to separate.

-

Product Isolation: Collect the lower organic (DCM) layer. Extract the aqueous layer again with dichloromethane (2 x 50 mL). Combine all organic extracts.

-

Drying and Final Concentration: Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter to remove the drying agent, and concentrate the filtrate under reduced pressure to yield the crude product, typically as a yellow to brown solid or oil.[17]

-

Purification: Purify the crude product by silica gel column chromatography. Elute with a gradient of ethyl acetate in hexane (e.g., starting from 10% and increasing to 30% ethyl acetate) to afford the pure this compound. A typical yield is 75-85%.[17]

Characterization

-

Appearance: Pale yellow to light brown solid.

-

¹H NMR (CDCl₃, 400 MHz): Chemical shifts (δ, ppm) will be approximately: 7.20-7.00 (m, 1H, Ar-H), 6.90-6.70 (m, 2H, Ar-H), 3.80 (br s, 2H, -NH₂), 2.60 (s, 3H, -COCH₃). Note that exact shifts can vary depending on solvent and concentration.

Part 4: Visualization of the Synthetic Workflow

A clear understanding of the process flow is essential for efficient and safe execution.

Chemical Reaction Scheme

A visual representation of the chemical transformation.

A visual representation of the chemical transformation.

Experimental Workflow Diagram

The following diagram outlines the logical progression of the synthesis from setup to final product characterization.

Caption: Workflow for the synthesis of this compound.

Part 5: Safety, Integrity, and Best Practices

Scientific integrity demands a rigorous approach to safety. The reduction of nitroarenes, while common, is not without hazards.

-

Chemical Hazards: The starting material, 1-(2-fluoro-5-nitrophenyl)ethanone, should be handled with care. Solvents like isopropanol and dichloromethane are flammable and volatile. Always operate within a certified chemical fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[22]

-

Process Hazards: The reduction reaction is exothermic. For larger-scale reactions, controlled addition of reagents or external cooling may be necessary to manage the reaction temperature.

-

Catalytic Hydrogenation Safety (If Chosen): Should catalytic hydrogenation be selected as an alternative, strict safety protocols are mandatory.

-

Inert Atmosphere: The reaction vessel must be thoroughly purged with an inert gas like nitrogen or argon to remove all oxygen before hydrogen is introduced.[10][12][23] An explosive mixture can form otherwise.

-

Catalyst Handling: Palladium on carbon (Pd/C) and Raney Nickel are pyrophoric, especially after use when they are dry and saturated with hydrogen.[11][12] The catalyst must be kept wet with solvent or water at all times during filtration and handling.[10][11] Do not allow the filter cake to dry in the open air.

-

Pressure Equipment: Only use pressure-rated reactors and ensure all fittings are leak-tested with an inert gas before introducing hydrogen.[10][23]

-

By adhering to these principles, researchers can ensure the safe, reliable, and reproducible synthesis of this vital pharmaceutical intermediate.

References

- Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions.

- ChemicalBook. (n.d.). This compound synthesis.

- Lin, H. (n.d.). A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors.

- Ashenhurst, J. (2018, October 8). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Master Organic Chemistry.

- Industrial Engineering & World. (2025, October 11). Hydrogenation Reaction Safety In The Chemical Industry.

- Rapid and Efficient Reduction of Nitroarenes to Their Corresponding Amines with Promotion of NaBH4/NiCl2·6H2O System in Aqueous CH3CN. (n.d.).

- Smith, A. C., et al. (2023, August 18). Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. Journal of Chemical Education.

- Wikipedia. (n.d.). Reduction of nitro compounds.

- University of Wisconsin-Madison. (n.d.). Hydrogenation SOP.

- Cai, K. Y., & Zhou, Y. M. (2015, December). Reduction of Nitroarenes to Aromatic Amines with Sodium Borohydride in the Presence of Selenium and Actived Carbon. Bulletin of Chemical Reaction Engineering & Catalysis, 10(3), 275-280.

- Abdel-Magied, A. F., et al. (n.d.). The mechanism for the reduction of nitrobenzene to aniline. ResearchGate.

- Cai, K. Y., & Zhou, Y. M. (2015, December 30). Reduction of Nitroarenes to Aromatic Amines with Sodium Borohydride in the Presence of Selenium and Actived Carbon. Bulletin of Chemical Reaction Engineering & Catalysis.

- Balaraman, K. (n.d.). Hazards associated with laboratory scale hydrogenations. ACS Chemical Health & Safety.

- Amar Equipment. (2025, December 30). What are the safety precautions for operating a Hydrogenation Test Unit?

- BenchChem. (2025). A Comparative Guide to Nitro Group Reduction: Tin(II) Chloride Dihydrate vs. Catalytic Hydrogenation.

- Zhang, Y., et al. (2024, December 16). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review.

- Fountoulaki, S., et al. (n.d.). Mechanistic Studies of the Reduction of Nitroarenes by NaBH4 or Hydrosilanes Catalyzed by Supported Gold Nanoparticles. ACS Catalysis.

- Wei, H., et al. (2022, September 19). Selective Nitro Reduction of Ester Substituted Nitroarenes by NaBH4-FeCl2.

- ChemTuber. (n.d.). Aromatic Reactions: Reduction of Nitrobenzene to Aniline with Tin and HCl (Sn/HCl).

- ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Sn2+ reduction.

- Kallitsaki, M. G., et al. (2016, March 22). Reduction of Nitroarenes into Aryl Amines and N-Aryl hydroxylamines via Activation of NaBH4 and Ammonia-Borane Complexes by Ag/TiO2 Catalyst. National Institutes of Health.

- ResearchGate. (n.d.). Reduction of Nitroarenes with SnCl2 in TBAB.

- Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction.

- Crossley, S. W. M., et al. (n.d.). Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex. National Institutes of Health.

- ResearchGate. (2025, August 9). A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron.

- Scribd. (2025, September 28). 3-Synthesis of Aniline by Reduction of Nitrobenzene.

- ResearchGate. (2014, May 14). Can anyone offer advice regarding reduction of nitrobenzene to aniline?

- Organic Chemistry Portal. (n.d.). Nitro Reduction - Iron (Fe).

- ChemScence. (2023, August 15). Buy 1-(2-Amino-4-fluorophenyl)ethanone | 159305-15-4.

- YouTube. (2023, December 31). Make aniline by reduction nitrobencene with NaCl and Fe.

- Wheeler Scientific. (2024, May 30). Aniline Synthesis via Tin Reduction (Science Explained). YouTube.

- BenchChem. (2025). Comparative study of catalysts for reactions involving (2-Fluoro-5-nitrophenyl)methanamine.

- Sigma-Aldrich. (n.d.). 1-(2-Amino-4-fluorophenyl)ethanone | 159305-15-4.

- Meanwell, N. A. (2015, November 12). Applications of Fluorine in Medicinal Chemistry. PubMed.

- Izawa, K., et al. (2020, January 15). Applications of fluorine-containing amino acids for drug design. PubMed.

- National Institutes of Health. (n.d.). Biomimetic enantioselective synthesis of β,β-difluoro-α-amino acid derivatives.

- ResearchGate. (n.d.). Applications of fluorine-containing amino acids for drug design.

- ChemicalBook. (n.d.). 1-(5-Fluoro-2-hydroxyphenyl)-1-ethanone synthesis.

- ChemicalBook. (n.d.). 1-(5-Fluoro-2-hydroxyphenyl)-1-ethanone(394-32-1) 1H NMR.

- Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd.

- Sigma-Aldrich. (n.d.). 1-(2-Fluoro-5-nitrophenyl)ethanone | 79110-05-7.

- BenchChem. (2025). Comparative 1H NMR Spectral Analysis of 1-(2-Amino-4,5-dimethoxyphenyl)ethanone and Related Acetophenones.

- BASF. (n.d.). Hydrogenation Catalysts.

- Massachusetts Institute of Technology. (2018, January). Catalytic Hydrogenation of N-4-Nitrophenyl Nicotinamide in a Micro-Packed Bed Reactor.

- MDPI. (2023, April 12). Characterization of the 1-(5-(4,5-Dimethyl-1,3,2-dioxoborolan-2-yl)thiophen-2-yl)ethanone Using NMR 13C, 1H and 11B through the Density Functional Theory.

- ScienceDirect. (n.d.). Iron-based catalysts for selective hydrogenation of 1,3-butadiene.

Sources

- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Buy 1-(2-Amino-4-fluorophenyl)ethanone | 159305-15-4 [smolecule.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 6. Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00531G [pubs.rsc.org]

- 7. orgosolver.com [orgosolver.com]

- 8. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Hydrogenation Reaction Safety In The Chemical Industry [industrialsafetytips.in]

- 11. chem.uci.edu [chem.uci.edu]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. This compound synthesis - chemicalbook [chemicalbook.com]

- 18. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]

- 19. asianpubs.org [asianpubs.org]

- 20. d-nb.info [d-nb.info]

- 21. researchgate.net [researchgate.net]

- 22. weihaicm.com [weihaicm.com]

- 23. njhjchem.com [njhjchem.com]

The Synthetic Chemist's Guide to 1-(5-Amino-2-fluorophenyl)ethanone: A Deep Dive into the Reactivity of the Amino Group

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1-(5-Amino-2-fluorophenyl)ethanone is a key building block in modern medicinal chemistry and materials science. Its unique trifunctional nature, possessing a nucleophilic amino group, an electron-withdrawing acetyl moiety, and a strategically placed fluorine atom, offers a rich landscape for synthetic diversification. This guide provides an in-depth analysis of the reactivity of the primary amino group, exploring the intricate interplay of electronic and steric effects that govern its behavior in a range of pivotal organic transformations. We will dissect the causality behind experimental choices for N-acylation, N-alkylation, diazotization, and palladium-catalyzed cross-coupling reactions. Each section is supported by detailed, self-validating experimental protocols, mechanistic insights, and quantitative data to empower researchers in their synthetic endeavors.

Core Principles: Understanding the Reactivity of the Amino Group

The reactivity of the amino group in this compound is a nuanced interplay of the inherent nucleophilicity of the nitrogen lone pair and the powerful electronic influence of the aromatic ring's substituents. A thorough understanding of these effects is paramount for predicting reaction outcomes and optimizing conditions.

1.1. The Deactivating Influence of Fluoro and Acetyl Substituents

The amino group in aniline is a potent activating group for electrophilic aromatic substitution due to the donation of its lone pair into the benzene ring. However, in this compound, this activating effect is significantly attenuated.

-

Ortho-Fluoro Group: The fluorine atom at the ortho position exerts a strong -I (inductive) effect due to its high electronegativity. This effect withdraws electron density from the aromatic ring and, by extension, from the nitrogen atom of the amino group, thereby reducing its basicity and nucleophilicity.[1]

-

Meta-Acetyl Group: The acetyl group at the meta position is a classic electron-withdrawing group, operating through both a -I (inductive) and a -R (resonance) effect. This further deactivates the ring and diminishes the electron-donating capacity of the amino group.[2][3]

The cumulative effect of these two electron-withdrawing substituents is a marked decrease in the nucleophilicity of the amino group compared to aniline. This has significant implications for its reactivity, often necessitating more forcing conditions or highly reactive electrophiles to achieve desired transformations.

1.2. Steric Considerations

The ortho-fluoro substituent also introduces a degree of steric hindrance around the amino group. While not excessively bulky, it can influence the approach of sterically demanding reagents and may affect the regioselectivity of certain reactions.

Key Synthetic Transformations of the Amino Group

The moderated reactivity of the amino group in this compound allows for a range of selective transformations crucial for the synthesis of complex molecules.

2.1. N-Acylation: A Gateway to Amide Derivatives

N-acylation is a fundamental transformation that further modulates the electronic properties of the molecule and serves as a common step in multi-step syntheses. The resulting acetamide is significantly less basic and nucleophilic than the parent amine.[4]

Expertise in Action: Why Acylation is a Key First Step

In many synthetic routes, the initial acylation of the amino group serves a dual purpose. Firstly, it protects the amine from unwanted side reactions, particularly in subsequent electrophilic aromatic substitutions or oxidations. Secondly, the resulting amide group is still an ortho-, para-director for electrophilic aromatic substitution, albeit a much weaker one than the amino group, which can allow for more controlled reactions.

Experimental Protocol: N-Acetylation of this compound

This protocol is adapted from standard procedures for the acetylation of anilines.[5]

-

Dissolution: In a 100 mL round-bottom flask, suspend 1.0 g (6.45 mmol) of this compound in 20 mL of 1 M hydrochloric acid. Stir until a clear solution is obtained.

-

Reagent Preparation: In a separate beaker, prepare a solution of 1.0 g (12.2 mmol) of sodium acetate in 10 mL of water.

-

Acylation: To the stirred solution of the amine hydrochloride, add 0.7 mL (7.4 mmol) of acetic anhydride in one portion. Immediately follow with the dropwise addition of the sodium acetate solution.

-

Precipitation and Isolation: A white precipitate of N-(3-acetyl-4-fluorophenyl)acetamide should form. Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation.

-

Filtration and Washing: Collect the solid product by vacuum filtration, washing the filter cake with cold water (2 x 10 mL).

-

Purification: The crude product can be recrystallized from aqueous ethanol to yield the pure N-acetylated derivative.

Self-Validation: The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting material and the appearance of a new, less polar spot. The identity and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and melting point analysis.

2.2. Diazotization and Sandmeyer Reactions: Versatile Functional Group Interconversions

Diazotization of the primary amino group to form a diazonium salt opens a vast array of synthetic possibilities, allowing for its replacement with a wide range of functionalities that are otherwise difficult to introduce.[6][7][8]

The Causality Behind the Conditions: The diazotization reaction is typically carried out at low temperatures (0-5 °C) because aryl diazonium salts are often unstable and can decompose, sometimes explosively, at higher temperatures.[8] The use of a strong acid, such as hydrochloric acid, is crucial for the in situ generation of nitrous acid from sodium nitrite.[6]

dot

Caption: Workflow for Diazotization and Sandmeyer Reactions.

Experimental Protocol: Diazotization and Subsequent Sandmeyer Bromination

This protocol is a representative example of a Sandmeyer reaction.[9]

-

Amine Solution: In a 250 mL three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 5.0 g (32.4 mmol) of this compound in a mixture of 15 mL of concentrated hydrobromic acid and 15 mL of water.

-

Cooling: Cool the solution to 0-5 °C in an ice-salt bath.

-

Diazotization: While maintaining the temperature below 5 °C, add a solution of 2.3 g (33.3 mmol) of sodium nitrite in 8 mL of water dropwise. Stir the mixture for an additional 30 minutes at this temperature.

-

Catalyst Solution: In a separate 500 mL beaker, dissolve 5.0 g (34.8 mmol) of copper(I) bromide in 10 mL of concentrated hydrobromic acid with gentle warming. Cool this solution to 0 °C.

-

Sandmeyer Reaction: Slowly and carefully add the cold diazonium salt solution to the stirred cuprous bromide solution. Effervescence (evolution of N₂ gas) will be observed.

-

Reaction Completion and Workup: After the addition is complete, allow the mixture to warm to room temperature and then heat at 60 °C for 30 minutes. Cool the mixture, and extract the product with diethyl ether (3 x 50 mL).

-

Purification: Wash the combined organic extracts with 1 M NaOH, then with water, and finally with brine. Dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude 1-(5-Bromo-2-fluorophenyl)ethanone can be purified by column chromatography or distillation.

Self-Validation: The formation of the diazonium salt can be confirmed by a positive test with 2-naphthol solution (formation of a bright orange-red azo dye). The final product should be characterized by GC-MS to confirm the mass of the brominated product and by NMR spectroscopy to confirm the structure.

2.3. Palladium-Catalyzed Cross-Coupling Reactions: Forging C-N Bonds

The Buchwald-Hartwig amination has emerged as a powerful tool for the formation of C-N bonds, coupling aryl halides with amines.[10] In a reverse sense, the amino group of this compound can be coupled with aryl halides or triflates, although the deactivated nature of the amine may require specific catalyst systems.

Expertise in Action: Ligand and Base Selection is Crucial

The success of a Buchwald-Hartwig amination is highly dependent on the choice of phosphine ligand and base.[10] For electron-deficient anilines, bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos) are often employed to facilitate the reductive elimination step, which is typically the rate-limiting step for such substrates. A strong, non-nucleophilic base like sodium tert-butoxide or lithium bis(trimethylsilyl)amide is required to deprotonate the aniline and form the active palladium-amido complex.

dot

Caption: Catalytic Cycle of the Buchwald-Hartwig Amination.

Table 1: Representative Conditions for Buchwald-Hartwig Amination

| Parameter | Condition | Rationale |

| Palladium Precatalyst | Pd₂(dba)₃ or Pd(OAc)₂ (1-5 mol%) | Readily available sources of Pd(0) in situ. |

| Ligand | XPhos or RuPhos (1.2-2 eq. to Pd) | Bulky, electron-rich ligands that promote reductive elimination. |

| Base | NaOt-Bu or K₃PO₄ (1.5-2.0 eq.) | Strong, non-nucleophilic base for amine deprotonation. |

| Solvent | Toluene or Dioxane | Aprotic solvents that are stable under the reaction conditions. |

| Temperature | 80-110 °C | Sufficient thermal energy to drive the catalytic cycle. |

Application in Heterocycle Synthesis: A Versatile Precursor

This compound is an excellent starting material for the synthesis of various heterocyclic scaffolds that are prevalent in pharmaceuticals. The presence of the ortho-amino ketone functionality is particularly suited for condensation reactions to form six- and seven-membered rings.

3.1. Synthesis of Quinolines

Quinolines are a prominent class of heterocycles with a wide range of biological activities. The Friedländer annulation, which involves the condensation of a 2-aminoaryl ketone with a compound containing a reactive α-methylene group, is a direct method for constructing the quinoline core.[11]

3.2. Synthesis of 1,5-Benzodiazepines

Condensation of o-phenylenediamines with ketones is a common method for the synthesis of 1,5-benzodiazepines.[2][3] While this compound is not an o-phenylenediamine, its amino ketone motif can participate in similar cyclocondensation reactions with suitable partners to generate related diazepine structures, which are of significant interest in central nervous system drug discovery.

Conclusion

The amino group of this compound, while deactivated by the inductive effects of the ortho-fluoro and meta-acetyl substituents, remains a versatile functional handle for a wide array of synthetic transformations. Its moderated nucleophilicity allows for controlled reactions, and its strategic placement makes it an invaluable precursor for the construction of complex heterocyclic systems. A deep understanding of the electronic and steric factors governing its reactivity, as detailed in this guide, is essential for leveraging the full synthetic potential of this important building block in drug discovery and materials science. By carefully selecting reagents and conditions, researchers can effectively utilize this compound to access a diverse range of novel chemical entities.

References

-

Chemistry LibreTexts. (2021, August 16). 1: Acetylation of Aniline (Experiment). Retrieved from [Link]

-

Chemistry Steps. (n.d.). Reactions of Aniline. Retrieved from [Link]

- Google Patents. (1996). Diazotization of amines. US5874547A.

- Google Patents. (2003). Process for the synthesis of (±) 2-Amino-N-[2,(2,5-dimethoxy phenyl)-2-hydroxyethyl] acetamide monohydrochloride. US7094928B2.

-

IJTSRD. (2021). Synthesis of 1,5- Benzodiazepines A Review. Retrieved from [Link]

-

Journal of Chemical & Pharmaceutical Research. (2011). One pot synthesis of 2,3-dihydro-1H-1,5-benzodiazepines under solvent-free conditions using anhydrous stannous chloride as catalyst. Retrieved from [Link]

-

Lumen Learning. (n.d.). 17.3. Reactions involving arenediazonium salts | Organic Chemistry II. Retrieved from [Link]

-

MDPI. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

-

Quora. (2018, March 13). Why does the acetylation of the NH2 group of aniline reduce its activity? Retrieved from [Link]

-

ResearchGate. (2020, August 11). Synthesis of 1,2-Dihydro-Substituted Aniline Analogues Involving N -Phenyl-3-aza-Cope Rearrangement Using a Metal-Free Catalytic Approach. Retrieved from [Link]

-

SciELO. (2015). Quinolines by Three-Component Reaction: Synthesis and Photophysical Studies. Retrieved from [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

-

Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

Sources

- 1. Synthesis of quinolines via sequential addition and I2-mediated desulfurative cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijtsrd.com [ijtsrd.com]

- 3. Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 4. IE58519B1 - 1-(aminophenyl)-2-aminoethanone derivatives, process for their preparation and their use in therapy - Google Patents [patents.google.com]

- 5. scielo.br [scielo.br]

- 6. Quinoline Series: Synthesis – openlabnotebooks.org [openlabnotebooks.org]

- 7. broadinstitute.org [broadinstitute.org]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 9. researchgate.net [researchgate.net]

- 10. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Electrophilic Substitution Reactions of 1-(5-Amino-2-fluorophenyl)ethanone

This guide provides a comprehensive technical overview of the electrophilic aromatic substitution (EAS) reactions of 1-(5-Amino-2-fluorophenyl)ethanone, a trifunctionalized benzene derivative of significant interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth analysis of the molecule's reactivity, regioselectivity, and synthetic protocols for its further functionalization.

Introduction to this compound: A Building Block with Tunable Reactivity

This compound is a versatile synthetic intermediate possessing a unique combination of substituents that modulate the reactivity of the aromatic ring. The interplay of a strongly activating amino group, a deactivating but ortho,para-directing fluoro group, and a deactivating, meta-directing acetyl group presents a fascinating case study in the principles of electrophilic aromatic substitution. Understanding the directing effects of these substituents is paramount to predicting and controlling the outcomes of synthetic transformations.

The amino group (-NH₂) is a powerful activating group and a strong ortho, para-director due to its ability to donate its lone pair of electrons into the aromatic π-system via resonance. The fluoro group (-F), while being electronegative and thus deactivating through the inductive effect, also possesses lone pairs that can be donated through resonance, making it an ortho, para-director. The acetyl group (-COCH₃) is a deactivating group and a meta-director, withdrawing electron density from the ring both inductively and through resonance.

The synthesis of the parent compound, this compound, can be achieved through a multi-step process, for instance, starting from 1-(2-fluoro-5-nitrophenyl)ethanone. The nitro group can be reduced to an amine using reagents like iron powder in the presence of ammonium chloride[1].

Regioselectivity in Electrophilic Aromatic Substitution: A Predictive Analysis

The regiochemical outcome of electrophilic substitution on this compound is primarily governed by the powerful directing effect of the amino group. As the strongest activating group, it will direct incoming electrophiles to the positions ortho and para to it.

Let's analyze the available positions on the benzene ring:

-

Position 1: Substituted with the acetyl group.

-

Position 2: Substituted with the fluoro group.

-

Position 3: Ortho to the acetyl group and meta to both the amino and fluoro groups.

-

Position 4: Ortho to the amino group and meta to the acetyl and fluoro groups.

-

Position 5: Substituted with the amino group.

-

Position 6: Para to the amino group, ortho to the fluoro group, and meta to the acetyl group.

Based on the directing effects:

-

Amino group (-NH₂): Strongly directs to positions 4 and 6.

-

Fluoro group (-F): Directs to positions 1 (blocked), 3, and 5 (blocked). Its influence is weaker than the amino group.

-

Acetyl group (-COCH₃): Directs to positions 3 and 5 (blocked).

Therefore, the primary sites for electrophilic attack are position 4 and position 6 . Steric hindrance from the adjacent acetyl group at position 1 might slightly disfavor substitution at position 6, potentially making position 4 the major site of reaction in many cases.

Caption: Predicted regioselectivity of electrophilic aromatic substitution on this compound.

Key Electrophilic Substitution Reactions and Experimental Protocols

The following sections detail the experimental protocols for key electrophilic substitution reactions. It is important to note that while these protocols are based on established chemical principles and reactions of analogous compounds, they may require optimization for this specific substrate.

Halogenation: Bromination

Bromination is a classic example of electrophilic aromatic substitution. Given the high activation of the ring by the amino group, the reaction is expected to proceed readily. To control the reaction and avoid polybromination, milder brominating agents or protection of the amino group might be considered. However, direct bromination of similarly activated anilines is well-documented. For instance, the bromination of 2-fluoroaniline can be achieved with high regioselectivity for the 4-position.

Experimental Protocol: Bromination of this compound

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve this compound (1.0 eq.) in a suitable solvent such as dichloromethane or acetic acid.

-

Cooling: Cool the solution to 0-5 °C using an ice bath.

-

Addition of Bromine: Slowly add a solution of bromine (1.0-1.1 eq.) in the same solvent dropwise via the dropping funnel, ensuring the temperature remains below 10 °C.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.

-

Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove excess bromine. Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the brominated product(s).

Expected Products and Data Summary

| Electrophile | Reagents | Major Product | Minor Product(s) | Predicted Yield Range |

| Br⁺ | Br₂ in CH₂Cl₂ or CH₃COOH | 1-(5-Amino-4-bromo-2-fluorophenyl)ethanone | 1-(5-Amino-6-bromo-2-fluorophenyl)ethanone | 70-90% |

Nitration

Nitration introduces a nitro group (-NO₂) onto the aromatic ring. Due to the presence of the strongly activating amino group, which is also basic, nitration with a mixture of concentrated nitric and sulfuric acids can lead to oxidation and the formation of a meta-directing anilinium ion. To circumvent this, the amino group is often protected as an acetamide before nitration.

Experimental Protocol: Nitration of this compound (via N-acetylation)

Step 1: Protection of the Amino Group

-

Dissolve this compound (1.0 eq.) in acetic anhydride.

-

Gently heat the mixture for a short period (e.g., 30 minutes) and then allow it to cool.

-

Pour the reaction mixture into ice-water to precipitate the N-acetylated product, 1-(5-acetamido-2-fluorophenyl)ethanone.

-

Filter, wash with water, and dry the product.

Step 2: Nitration of the N-acetylated Compound

-

Reaction Setup: In a flask cooled in an ice-salt bath, add the N-acetylated compound to concentrated sulfuric acid.

-

Nitrating Mixture: Slowly add a chilled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, maintaining the temperature below 5 °C.

-

Reaction and Work-up: After the addition, stir the mixture for a designated time, then pour it onto crushed ice.

-

Isolation: Collect the precipitated nitro product by filtration, wash thoroughly with water, and dry.

-

Deprotection: The acetyl group can be removed by acid or base hydrolysis to yield the nitrated this compound derivative.

Expected Products and Data Summary

| Electrophile | Reagents | Major Product (after deprotection) | Minor Product(s) | Predicted Yield Range |

| NO₂⁺ | 1. Ac₂O; 2. HNO₃, H₂SO₄; 3. H⁺/H₂O | 1-(5-Amino-2-fluoro-4-nitrophenyl)ethanone | 1-(5-Amino-2-fluoro-6-nitrophenyl)ethanone | 60-80% |

Sulfonation

Sulfonation introduces a sulfonic acid group (-SO₃H) onto the aromatic ring. Similar to nitration, direct sulfonation of anilines with fuming sulfuric acid can be complex. The reaction often proceeds via the formation of the anilinium salt, which then rearranges to the para-substituted product at higher temperatures.

Experimental Protocol: Sulfonation of this compound

-

Reaction Setup: In a round-bottom flask, carefully add this compound (1.0 eq.) to an excess of concentrated sulfuric acid.

-

Heating: Heat the mixture in an oil bath at 180-190 °C for several hours.

-

Work-up: Cool the reaction mixture and carefully pour it into cold water.

-

Isolation: The sulfonic acid product, which may exist as a zwitterion, will precipitate. Collect the solid by filtration, wash with cold water, and dry.

Expected Products and Data Summary

| Electrophile | Reagents | Major Product | Minor Product(s) | Predicted Yield Range |

| SO₃ | Fuming H₂SO₄ | 4-Amino-5-acetyl-2-fluorobenzenesulfonic acid | 2-Amino-3-acetyl-6-fluorobenzenesulfonic acid | 50-70% |

Friedel-Crafts Reactions

Direct Friedel-Crafts alkylation and acylation reactions on anilines are generally not successful. The basic amino group reacts with the Lewis acid catalyst (e.g., AlCl₃), forming a complex that deactivates the ring towards electrophilic substitution. Therefore, protection of the amino group is essential for these reactions.

Experimental Workflow: Friedel-Crafts Acylation

Sources

The Strategic deployment of 1-(5-Amino-2-fluorophenyl)ethanone in Modern Organic Synthesis: An In-depth Technical Guide

This guide provides an in-depth technical exploration of 1-(5-amino-2-fluorophenyl)ethanone, a pivotal building block in contemporary organic and medicinal chemistry. We will delve into its synthesis, spectroscopic characterization, and unique reactivity profile. The core of this document will focus on its strategic application in the construction of high-value heterocyclic scaffolds, particularly quinolines and benzodiazepines, which are central to the development of kinase inhibitors and central nervous system (CNS) agents. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this versatile intermediate.

Introduction: The Value Proposition of a Fluorinated Aminoketone

This compound (CAS No: 67500-19-0) is a bifunctional aromatic compound featuring an amino group, a ketone, and a fluorine atom.[1][2] This specific arrangement of functional groups provides a unique combination of reactivity and physicochemical properties, making it a highly sought-after intermediate in the synthesis of complex molecules.[3]

The presence of the fluorine atom is particularly noteworthy. The judicious incorporation of fluorine into drug candidates can significantly enhance their metabolic stability, membrane permeability, and binding affinity to biological targets.[4] The electron-withdrawing nature of fluorine also modulates the reactivity of the aromatic ring and the adjacent ketone, influencing reaction pathways and enabling selective transformations.[5]

Synthesis and Characterization

A reliable and scalable synthesis of this compound is crucial for its widespread application. A common and efficient method involves the reduction of the corresponding nitro compound, 1-(2-fluoro-5-nitrophenyl)ethanone.

Recommended Synthesis Protocol: Reduction of 1-(2-fluoro-5-nitrophenyl)ethanone

This protocol outlines a robust laboratory-scale synthesis of this compound.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 1-(2-fluoro-5-nitrophenyl)ethanone (1.0 eq), iron powder (3.0 eq), and ammonium chloride (2.0 eq).

-

Solvent Addition: Add a mixture of isopropanol and water (typically a 4:1 ratio).

-

Reaction: Heat the mixture to reflux (approximately 80-90 °C) and stir vigorously for 3-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts.

-

Extraction: Extract the filtrate with dichloromethane or ethyl acetate.

-

Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and hexane as the eluent to afford this compound as a solid.[3]

Data Presentation: Synthesis of this compound

| Parameter | Value | Reference |

| Starting Material | 1-(2-fluoro-5-nitrophenyl)ethanone | [3] |

| Reagents | Iron powder, Ammonium chloride | [3] |

| Solvent | Isopropanol/Water | [3] |

| Reaction Time | 3 hours | [3] |

| Yield | ~76% | [3] |

Spectroscopic Characterization (Predicted)

While a comprehensive, publicly available dataset of spectra for this compound is limited, its spectral characteristics can be reliably predicted based on data from closely related analogs and fundamental principles of spectroscopy.

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl protons of the acetyl group around δ 2.5-2.6 ppm. The aromatic region will display signals corresponding to the three protons on the phenyl ring, with coupling patterns influenced by both the fluorine and amino substituents. The amino protons will likely appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will feature a signal for the carbonyl carbon above δ 190 ppm. The aromatic carbons will appear in the δ 110-160 ppm region, with their chemical shifts and C-F coupling constants being characteristic of the substitution pattern. The methyl carbon of the acetyl group will be observed around δ 25-30 ppm.

-

IR Spectroscopy: The infrared spectrum will show characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), the C=O stretching of the ketone (around 1660-1680 cm⁻¹), and C-F stretching (around 1200-1300 cm⁻¹).

-

Mass Spectrometry: The mass spectrum will exhibit a molecular ion peak corresponding to the molecular weight of the compound (153.15 g/mol ).[2]

Reactivity and Synthetic Utility

The synthetic versatility of this compound stems from the interplay of its functional groups. The ortho-fluoro substituent exerts a strong electron-withdrawing inductive effect, which can influence the acidity of the α-protons of the acetyl group and the nucleophilicity of the amino group.[5] The amino and acetyl groups, being in a 1,4-relationship, are predisposed to participate in cyclization reactions to form six- and seven-membered heterocyclic rings.

Application in Heterocyclic Synthesis

This compound is a premier building block for the synthesis of quinolines and benzodiazepines, two classes of heterocycles with profound importance in medicinal chemistry.

Synthesis of Quinolines via Friedländer Annulation

The Friedländer synthesis is a powerful method for constructing the quinoline scaffold.[6] It involves the condensation of a 2-aminoaryl ketone with a compound containing a reactive α-methylene group.[7][8][9]

Conceptual Workflow: Friedländer Synthesis of a Quinolone

Caption: Friedländer synthesis workflow.

Experimental Protocol: General Procedure for Friedländer Synthesis

-

Reaction Setup: In a suitable reaction vessel, dissolve this compound (1.0 eq) and the α-methylene carbonyl compound (1.1-1.5 eq) in a high-boiling solvent such as toluene or ethanol.

-

Catalyst Addition: Add a catalytic amount of an acid (e.g., p-toluenesulfonic acid, iodine) or a base (e.g., potassium hydroxide, piperidine).[6]

-

Reaction: Heat the mixture to reflux and monitor the reaction by TLC.

-

Work-up: After completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Purification: Purify the residue by recrystallization or column chromatography to obtain the desired quinoline derivative.

Synthesis of 1,5-Benzodiazepines

1,5-Benzodiazepines are a class of compounds with a wide range of CNS activities.[10] They are typically synthesized by the condensation of an o-phenylenediamine with a ketone.[11] The 1,4-disposition of the amino and acetyl groups in this compound makes it an ideal precursor for benzodiazepine synthesis.

Conceptual Workflow: Synthesis of a 1,5-Benzodiazepine

Sources

- 1. jigschemical.com [jigschemical.com]

- 2. CAS 67500-19-0 | this compound - Synblock [synblock.com]

- 3. This compound [myskinrecipes.com]

- 4. Buy 1-(2-Amino-4-fluorophenyl)ethanone | 159305-15-4 [smolecule.com]

- 5. rsc.org [rsc.org]

- 6. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. jk-sci.com [jk-sci.com]

- 9. Friedlaender Synthesis [organic-chemistry.org]

- 10. ijtsrd.com [ijtsrd.com]

- 11. Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Medicinal Chemistry Applications of 1-(5-Amino-2-fluorophenyl)ethanone: A Versatile Scaffold for Modern Drug Discovery

Abstract

In the landscape of contemporary drug discovery, the identification and utilization of versatile chemical scaffolds are paramount to the efficient development of novel therapeutic agents. 1-(5-Amino-2-fluorophenyl)ethanone emerges as a highly promising, yet underexplored, starting material for medicinal chemistry campaigns. This technical guide provides an in-depth analysis of its core chemical attributes, strategic functional groups, and extensive synthetic utility. We will dissect the molecule's potential, grounded in established principles of physical organic chemistry and evidence from analogous structures in marketed drugs. This document serves as a roadmap for researchers, scientists, and drug development professionals, illuminating the pathways to leverage this scaffold in the design of next-generation inhibitors, modulators, and therapeutic probes across a spectrum of disease targets.

Core Structural and Physicochemical Analysis

This compound is a substituted acetophenone containing three key functional groups that pre-validate its utility in a medicinal chemistry context: a nucleophilic aromatic amine, a metabolically robust C-F bond, and a modifiable acetyl group. Its foundational properties make it an attractive starting point for fragment-based and lead-optimization strategies.

A critical first step in evaluating any scaffold is to assess its fundamental physicochemical properties against established metrics for drug-likeness, such as Lipinski's Rule of Five.

| Property | Value | Significance in Drug Discovery | Data Source |

| Molecular Formula | C₈H₈FNO | Basic structural information. | |

| Molecular Weight | 153.15 g/mol | Well within the desired range for fragments (<300 Da) and leads (<500 Da), ensuring good ligand efficiency. | |

| XLogP3 | 1.6 | Indicates optimal lipophilicity for good oral absorption and cell permeability. | |

| Hydrogen Bond Donors | 1 (the -NH₂ group) | Provides a key interaction point for target binding. | |